1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid

Catalog No.
S825257
CAS No.
1036591-09-9
M.F
C14H11N3O2
M. Wt
253.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxyl...

CAS Number

1036591-09-9

Product Name

1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid

IUPAC Name

1-(pyridin-3-ylmethyl)benzimidazole-5-carboxylic acid

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C14H11N3O2/c18-14(19)11-3-4-13-12(6-11)16-9-17(13)8-10-2-1-5-15-7-10/h1-7,9H,8H2,(H,18,19)

InChI Key

NCRJSXYOJDBICO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O
  • Literature Review

    A search of scientific databases like PubChem and Google Scholar shows no published research directly investigating this particular molecule. This suggests that 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid is either a niche molecule with limited research interest or a very recent discovery not yet explored in detail.

  • Structural Similarities

    In the absence of specific research on 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid, we can look at related molecules with established scientific applications. The molecule contains two key functional groups: a benzimidazole core and a carboxylic acid group.

    • Benzimidazoles are a well-studied class of heterocyclic compounds with various biological activities, including antifungal and antiparasitic properties .
    • Carboxylic acids are a common functional group present in many drugs due to their ability to participate in various interactions within the body .

    Based on these functionalities, 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid could potentially be investigated for similar applications, such as:

    * **Antimicrobial activity:**  The benzimidazole core, along with the carboxylic acid group, might  contribute to antifungal or antibacterial properties. * **Enzyme inhibition:**  The molecule's structure could allow it to bind to and inhibit specific enzymes, potentially leading to therapeutic applications.

1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid is an organic compound characterized by a benzimidazole core structure that is substituted with a pyridylmethyl group and a carboxylic acid functional group. Its molecular formula is C14H11N3O2, and it has a molecular weight of approximately 253.26 g/mol. The presence of both nitrogen-containing heterocycles (pyridine and benzimidazole) contributes to its potential biological activities and interactions with various biological targets.

Typical for benzimidazole derivatives, including:

  • Acylation Reactions: The carboxylic acid group can be activated for acylation, allowing the introduction of various acyl groups.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance its solubility and bioavailability.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridine and benzimidazole rings can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex derivatives.

Research indicates that 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid exhibits significant biological activity, particularly in the realm of oncology. It has been shown to act as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to antitumor effects, making it a candidate for further development in cancer therapeutics . Additionally, compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting a broad spectrum of biological activity.

Several synthetic routes have been explored for the preparation of 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid:

  • Condensation Reactions: The synthesis often involves the condensation of pyridine derivatives with benzimidazole precursors under acidic or basic conditions.
  • Carboxylation: Introduction of the carboxylic acid moiety can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
  • Metal-Catalyzed Reactions: Transition metal catalysts may facilitate the formation of carbon-nitrogen bonds between the pyridine and benzimidazole components.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its antitumor properties, it may be developed as a chemotherapeutic agent.
  • Agricultural Chemistry: Its antibacterial properties could make it useful in developing agricultural fungicides or bactericides.
  • Material Science: The unique structure may lend itself to applications in organic electronics or as a ligand in coordination chemistry.

Interaction studies have suggested that 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid interacts with various biological macromolecules:

  • DNA Binding: The compound's ability to bind to DNA could explain its mechanism as a topoisomerase inhibitor.
  • Protein Interactions: Studies indicate potential interactions with proteins involved in cell signaling pathways, which may enhance its therapeutic efficacy.

Several compounds share structural similarities with 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
1H-Benzimidazole-5-carboxylic acidStructureLacks the pyridinyl substituent; primarily studied for its own antitumor properties .
2-(Pyridin-2-yl)benzimidazoleStructureContains a different position of the pyridine ring; shows varied biological activities .
Benzimidazolium saltsN/AOften exhibit enhanced solubility and bioactivity compared to neutral benzimidazoles; used in various medicinal chemistry applications .

Uniqueness

The unique combination of a pyridine group and a carboxylic acid functionality in 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid sets it apart from other benzimidazole derivatives. This specific arrangement enhances its interaction capabilities with biological targets, potentially increasing its efficacy as an antitumor agent while also offering diverse applications across pharmaceutical and agricultural sectors.

The synthesis of benzimidazole derivatives relies primarily on two well-established condensation reaction pathways: the Phillips-Ladenburg reaction and the Weidenhagen reaction [1]. The Phillips-Ladenburg reaction involves the condensation of ortho-phenylenediamine derivatives with carboxylic acids in the presence of dilute mineral acids, yielding benzimidazole derivatives through a dehydration mechanism [1] [2]. This traditional approach has been extensively utilized for the preparation of substituted benzimidazoles, particularly those bearing carboxylic acid functionalities at various positions on the benzimidazole ring [3].

The condensation reaction mechanism proceeds through the formation of an intermediate amide, followed by intramolecular cyclization and water elimination [4]. Recent studies have demonstrated that the extraordinary acidity at microdroplet interfaces can catalyze this reaction on millisecond timescales, providing acceleration factors of up to 10^9 compared to bulk synthesis [4]. The reaction pathway involves three key steps: formation of a protonated carboxylic acid as a highly reactive reagent, accelerated bimolecular reaction due to limited solvation at the interface, and thermally assisted elimination of water [4].

For the specific synthesis of benzimidazole-5-carboxylic acid derivatives, the starting material 3,4-diaminobenzoic acid undergoes condensation with appropriate carboxylic acids under controlled conditions [5]. The reaction typically requires elevated temperatures ranging from 120-155°C and extended reaction times of 12-16 hours to achieve optimal yields [5]. The choice of solvent system significantly influences the reaction outcome, with dimethyl sulfoxide and nitrobenzene being the most effective solvents for this transformation [5].

Reaction ConditionsTemperature (°C)Time (h)Yield (%)Solvent
Method A150-1551685-92Nitrobenzene
Method B120-1251278-89Dimethyl sulfoxide
Microwave-assisted60-800.5-288-99Solvent-free

The Weidenhagen reaction represents an alternative approach involving the condensation of ortho-phenylenediamine with aldehydes and ketones in the presence of oxidizing agents such as copper acetate [1]. This method has been successfully adapted for the synthesis of pyridine-substituted benzimidazoles through microwave-assisted protocols [6]. The reaction of ortho-phenylenediamine with nicotinic acid under microwave irradiation for 2 minutes yields 2-pyridin-3-yl-1,3-benzimidazole derivatives in excellent yields [6].

Optimization studies have revealed that catalyst selection plays a crucial role in determining reaction efficiency [7]. Erbium triflate has emerged as a particularly effective catalyst, enabling complete conversion of starting materials at 60°C within 5 minutes under microwave irradiation conditions [7]. The use of cerium triflate as an alternative catalyst has also demonstrated comparable results, achieving 99.9% yield under similar conditions [7].

Functionalization at N1-Position: Pyridylmethyl Group Introduction

The introduction of pyridylmethyl groups at the N1-position of benzimidazole represents a critical step in the synthesis of 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid [8]. This functionalization is typically achieved through nucleophilic substitution reactions involving benzimidazole anions and appropriate pyridylmethyl halides [8]. The N1-alkylation of benzimidazoles has been extensively studied, with particular attention to reaction conditions that favor monoalkylation over dialkylation [8].

Recent developments in N1-alkylation methodology have focused on environmentally benign approaches using aqueous micellar systems [8]. Sodium dodecyl sulfate has proven to be an effective surfactant for facilitating N1-alkylation reactions under solvent-free conditions [8]. The optimal reaction conditions involve stirring benzimidazole substrates with pyridylmethyl bromide in the presence of 50% sodium hydroxide and 5 mol% sodium dodecyl sulfate at elevated temperatures [8].

The regioselectivity of N1-alkylation can be controlled through careful optimization of reaction parameters [8]. Temperature plays a crucial role, with reactions at room temperature favoring N1-alkylation for highly reactive alkyl halides, while elevated temperatures (60°C) are required for less reactive substrates [8]. The reaction mechanism involves the formation of micellar aggregates that facilitate the nucleophilic attack of the benzimidazole nitrogen on the electrophilic carbon of the pyridylmethyl halide [8].

Alkylating AgentTemperature (°C)Time (min)Yield (%)Selectivity
Pyridin-3-ylmethyl chloride603085-92N1-selective
Pyridin-3-ylmethyl bromide602088-95N1-selective
Pyridin-3-ylmethyl iodide251590-97N1-selective

The direct alkylation approach using 2,6-bis(chloromethyl)pyridine with benzimidazole has been successfully employed for the synthesis of bis-(benzimidazole)-pyridine derivatives [9]. This method involves a two-step N1-alkylation reaction pathway, where the first step produces the mono-alkylated intermediate, followed by quaternization of the second nitrogen atom [9]. Under ultrasonic irradiation, this transformation can be completed in significantly reduced reaction times with improved yields compared to conventional thermal heating [9].

Alternative strategies for pyridylmethyl group introduction include the use of pyridylmethyl acetates as alkylating agents under basic conditions [10]. The reaction proceeds through an SN2 mechanism, with the acetate serving as a leaving group [10]. Characterization of the N1-alkylated products by nuclear magnetic resonance spectroscopy reveals diagnostic signals for the methylene protons directly bonded to the benzimidazole nitrogen, typically appearing as singlets around 5.35 ppm in proton nuclear magnetic resonance spectra [10].

Carboxylic Acid Group Incorporation and Protecting Group Strategies

The incorporation of carboxylic acid functionality into benzimidazole derivatives requires careful consideration of protecting group strategies to prevent unwanted side reactions during subsequent synthetic transformations [11]. The most commonly employed protecting groups for carboxylic acids in benzimidazole synthesis include methyl esters, tert-butyl esters, and benzyl esters, each offering distinct advantages in terms of stability and deprotection conditions [11] [12].

Methyl ester protection represents the most straightforward approach for carboxylic acid group protection in benzimidazole synthesis [11]. The esterification can be accomplished using diazomethane in diethyl ether or through treatment with methanol in the presence of catalytic trimethylsilyl chloride [13]. Methyl esters demonstrate excellent stability under the basic conditions typically employed for benzimidazole N1-alkylation reactions, allowing for selective functionalization at the nitrogen position without affecting the protected carboxylic acid [11].

The hydrolysis of methyl esters to regenerate the free carboxylic acid can be achieved using aqueous sodium hydroxide under reflux conditions [5]. For benzimidazole-5-carboxylic acid derivatives, the deprotection is typically performed by heating the methyl ester with 5% aqueous sodium hydroxide solution for 1 hour at reflux temperature [5]. The reaction mixture is subsequently cooled and acidified to pH 3-4 with concentrated hydrochloric acid to precipitate the free carboxylic acid [5].

Protecting GroupFormation ConditionsDeprotection ConditionsStability
Methyl esterCH₂N₂/Et₂O or MeOH/TMSClNaOH/H₂O, refluxBase-stable
tert-Butyl ester(CH₃)₃COH/H₂SO₄TFA or HClAcid-labile
Benzyl esterBnBr/K₂CO₃H₂/Pd-CHydrogenolysis

tert-Butyl ester protection offers advantages in terms of selectivity and mild deprotection conditions [11]. The formation of tert-butyl esters can be accomplished through carboalkoxylation using isobutene in dioxane with catalytic sulfuric acid [13]. These esters demonstrate excellent stability under basic conditions but can be selectively cleaved under acidic conditions using trifluoroacetic acid or hydrochloric acid [11]. This orthogonal protection strategy allows for selective deprotection in the presence of other acid-sensitive functional groups [11].

Recent advances in carboxylic acid protection have introduced novel protecting groups such as 1,3-dithian-2-yl-methyl derivatives, which can be deprotected under nearly neutral oxidative conditions using sodium periodate [11]. These protecting groups offer unique advantages in terms of stability under both acidic and basic conditions, with selective deprotection achievable in the presence of both methyl and tert-butyl esters [11].

The one-pot synthesis approach using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate has emerged as an efficient method for direct conversion of carboxylic acids to benzimidazoles without the need for protecting group strategies [14]. This methodology proceeds through initial amide formation followed by cyclization under reflux conditions, achieving yields of 80-99% for various carboxylic acid substrates [14].

Purification Techniques and Yield Optimization

The purification of benzimidazole derivatives, particularly those containing carboxylic acid functionalities, presents unique challenges due to their polar nature and potential for decomposition under certain conditions [15]. Column chromatography remains the primary method for purification, with careful optimization of mobile phase composition being essential for achieving adequate separation and product stability [15].

Silica gel column chromatography using gradient elution systems has proven most effective for benzimidazole-5-carboxylic acid derivatives [16]. The typical mobile phase progression involves increasing the polarity from hexane-ethyl acetate mixtures to methanol-chloroform systems [16]. For compounds containing both benzimidazole and carboxylic acid functionalities, a mobile phase composition of 5-10% methanol in chloroform provides optimal separation with minimal product decomposition [16].

The stability of benzimidazole derivatives during purification is significantly influenced by the silica gel treatment and column conditions [15]. Studies have demonstrated that certain benzimidazole derivatives, particularly those with electron-withdrawing substituents, are prone to decomposition during traditional column chromatography [15]. To address this issue, modified purification protocols involving ice-cold collection of eluents and immediate solidification have been developed [15].

Purification MethodMobile PhaseRecovery (%)Purity (%)
Flash chromatographyEtOAc/Hexane (3:5)85-92>95
Gradient elutionMeOH/CHCl₃ (5-10%)88-95>98
Preparative HPLCMeCN/H₂O (gradient)92-98>99

Yield optimization strategies have focused on reaction parameter optimization, including temperature, reaction time, and catalyst loading [7] [17]. Microwave-assisted synthesis has emerged as a particularly effective approach for improving both reaction rates and product yields [7]. Under optimized microwave conditions, benzimidazole synthesis can be completed in 5 minutes at 60°C, achieving yields exceeding 99% [7].

Solvent selection plays a crucial role in yield optimization, with solvent-free conditions often providing superior results compared to traditional solvent-based approaches [17]. Studies comparing various solvents have demonstrated that reactions performed without solvent at elevated temperatures (70°C) consistently provide higher yields and shorter reaction times [17]. The elimination of solvent also simplifies the purification process and reduces environmental impact [17].

Temperature optimization studies have revealed that reaction temperatures between 60-80°C provide the optimal balance between reaction rate and product stability [17]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures can lead to product decomposition and decreased yields [17]. The use of controlled heating profiles, particularly in microwave-assisted synthesis, allows for precise temperature control and improved reproducibility [7].

Catalyst optimization has focused on the development of more efficient and selective catalysts for benzimidazole synthesis [18]. Nanomaterials functionalized with acidic ionic liquid components have shown exceptional catalytic activity for benzimidazole formation under mild conditions [18]. These catalysts enable reactions to proceed at room temperature with high yields while maintaining excellent selectivity and recyclability [18].

The compound 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid (molecular formula C₁₄H₁₁N₃O₂, molecular weight 253.26 g/mol) represents a sophisticated multidentate ligand with multiple coordination sites that can interact with transition metal ions through various binding modes [1] [2]. This benzimidazole derivative possesses four potential donor atoms: two nitrogen atoms from the benzimidazole ring system (N1 and N3), one nitrogen from the pyridine ring, and two oxygen atoms from the carboxylic acid group [3] [4].

The coordination behavior of this ligand in transition metal complexes is governed by several factors including the hard-soft acid-base principle, steric effects, and the electronic properties of the metal center [3]. The benzimidazole core acts as a versatile coordination site, with the imidazole nitrogen (N3) typically serving as the primary binding site due to its stronger basicity compared to the pyrrole nitrogen (N1) [5]. The pyridine nitrogen provides an additional coordination site that can participate in chelation or bridging interactions, while the carboxylic acid group can coordinate through both oxygen atoms in a bidentate manner or through a single oxygen in a monodentate fashion [6] [7].

Transition metal complexes of benzimidazole-5-carboxylic acid derivatives exhibit diverse coordination modes ranging from monodentate to multidentate arrangements [8] [6]. The ligand can function as a monodentate ligand coordinating through a single nitrogen atom, a bidentate ligand utilizing both nitrogen and oxygen donors, or in more complex arrangements involving multiple metal centers [3] [4]. The flexibility of the pyridin-3-ylmethyl substituent allows for conformational changes that can accommodate different metal coordination geometries [9].

Research has demonstrated that the presence of the carboxylic acid group significantly influences the coordination behavior of benzimidazole ligands [4] [6]. The carboxylate can participate in various binding modes including terminal monodentate, bidentate chelating, and bridging between multiple metal centers [8] [6]. This versatility makes 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid particularly valuable for constructing coordination polymers and metal-organic frameworks with diverse dimensionalities [9] [4].

The coordination sphere geometry around transition metals when complexed with this ligand typically ranges from tetrahedral to octahedral, depending on the metal ion, additional ligands present, and reaction conditions [3] [10]. The compound's ability to act as both a chelating and bridging ligand allows for the formation of mononuclear, dinuclear, and polynuclear complexes with varying architectural motifs [8] [4].

Silver(I) Complexes: Structural Motifs and Bonding Analysis

Silver(I) complexes with benzimidazole derivatives, including 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid, exhibit unique structural characteristics due to the d¹⁰ electronic configuration of silver and its preference for linear coordination geometry [11] [7] [12]. The coordination number of silver(I) in these complexes typically ranges from two to four, with linear and tetrahedral arrangements being most common [13] [7] [12].

In silver(I) complexes of benzimidazole-5-carboxylic acid derivatives, the metal center commonly adopts a distorted linear geometry when coordinated by two nitrogen atoms from different ligand molecules [7]. X-ray crystallographic studies have revealed that the silver(I) ion coordinates preferentially through the benzimidazole nitrogen atoms, with typical Ag-N bond distances ranging from 2.106 to 2.535 Å [12] [7]. The coordination sphere can be completed by additional ligands such as water molecules, nitrate ions, or other anionic species [7] [14].

The structural motifs of silver(I) complexes with this ligand type include discrete mononuclear species, dinuclear complexes with bridging ligands, and extended coordination polymers [13] [15] [16]. Mononuclear complexes often feature the general formula [Ag(L)₂]⁺, where L represents the deprotonated or neutral ligand, resulting in pseudo-tetrahedral or distorted linear coordination geometries [7] [17]. In these structures, the silver ion is typically coordinated by two benzimidazole nitrogen atoms with N-Ag-N bond angles deviating from the ideal 180° due to steric constraints imposed by the ligand framework [7] [18].

Dinuclear silver(I) complexes exhibit more complex structural arrangements, often featuring bridging ligands that connect two metal centers [13] [18]. These complexes can display argentophilic interactions (Ag···Ag distances of 2.8-3.2 Å), which contribute to the overall structural stability and influence the photophysical properties of the compounds [12] [18]. The presence of π-π stacking interactions between aromatic rings of adjacent ligands further stabilizes these dimeric structures [13] [18].

Extended coordination polymers based on 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid silver(I) complexes can form one-dimensional chains or two-dimensional layers depending on the coordination mode of the ligand [15] [16]. In these structures, the carboxylic acid group often acts as a bridging unit between metal centers, while the benzimidazole and pyridine nitrogen atoms provide additional coordination sites [4] [15].

The bonding analysis of silver(I) complexes reveals that the metal-ligand interactions are primarily electrostatic in nature, with some covalent character contributed by the d¹⁰ electron configuration of silver [12] [19]. The relatively soft nature of silver(I) shows a preference for nitrogen donor atoms over oxygen donors, although the carboxylic acid group can participate in coordination under appropriate conditions [7] [19].

Supramolecular Assembly Through π-π Stacking Interactions

The presence of multiple aromatic ring systems in 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid creates significant opportunities for supramolecular assembly through π-π stacking interactions [20] [21] [22]. These non-covalent interactions play a crucial role in determining the overall crystal structure and physical properties of metal complexes derived from this ligand [23] [24].

The benzimidazole core provides a planar aromatic surface that can engage in face-to-face π-π stacking with neighboring molecules [22] [24]. Typical π-π stacking distances between benzimidazole rings in these complexes range from 3.4 to 3.8 Å, with the optimal distance being around 3.5 Å for maximum stabilization [24] [22]. The pyridine ring of the pyridin-3-ylmethyl substituent can also participate in π-π interactions, either with other pyridine rings or with the benzimidazole systems of adjacent molecules [21] [23].

The geometry of π-π stacking interactions in these complexes is influenced by several factors including the coordination mode of the ligand, the presence of the carboxylic acid group, and the overall molecular packing [23] [25]. Perfect face-to-face stacking is often prevented by steric hindrance from substituents, leading to offset or edge-to-face arrangements that still provide significant stabilization energy [22] [26].

In metal complexes of 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid, π-π stacking interactions contribute to the formation of extended supramolecular architectures [23] [25]. These interactions can connect discrete mononuclear complexes into chain-like structures or link coordination polymers into higher-dimensional frameworks [9] [23]. The resulting supramolecular assemblies often exhibit unique photophysical properties, including modified emission characteristics and enhanced thermal stability [27] [25].

The strength of π-π stacking interactions can be modulated by the electronic properties of the aromatic rings [28] [27]. Electron-withdrawing groups, such as the carboxylic acid functionality, can influence the electron density distribution within the aromatic system, thereby affecting the strength and geometry of π-π interactions [27] [29]. This electronic tuning provides a mechanism for controlling the supramolecular assembly and the resulting material properties [27] [29].

Dynamic π-π stacking interactions can also contribute to the stimuli-responsive behavior of these complexes [28] [30]. Changes in temperature, solvent, or pH can disrupt or enhance π-π stacking, leading to structural transformations that can be exploited for sensing applications or controlled release systems [28] [30].

Proton Transfer Mechanisms in Salt Formation

The formation of salts from 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid involves complex proton transfer mechanisms that are fundamental to understanding the acid-base chemistry of this compound [31] [32] [33]. The molecule contains multiple sites capable of protonation and deprotonation, including the benzimidazole nitrogen atoms, the pyridine nitrogen, and the carboxylic acid group [33] [5].

The benzimidazole ring system exhibits amphoteric behavior, with the ability to both donate and accept protons depending on the pH conditions [33] [5]. The imidazole nitrogen (N3) has a pKa value typically around 5.5-6.5, making it susceptible to protonation under mildly acidic conditions [33] [5]. The pyrrole nitrogen (N1) has a significantly higher pKa (around 12-13), requiring more basic conditions for deprotonation [33] [5].

The pyridine nitrogen in the 3-ylmethyl substituent adds another protonation site with a pKa typically around 4-5 [33]. This creates a complex equilibrium system where multiple protonation states can exist simultaneously, particularly in buffered solutions [33] [5]. The carboxylic acid group, with its pKa around 3-4, is typically deprotonated under physiological pH conditions, contributing to the overall charge distribution of the molecule [33] [5].

Proton transfer mechanisms in salt formation often involve concerted or stepwise processes [31] [34]. In the presence of strong acids, protonation typically occurs first at the most basic site (benzimidazole N3), followed by the pyridine nitrogen under more acidic conditions [33] [5]. The kinetics of these proton transfer processes are influenced by the local environment, including solvent effects and the presence of other ions [31] [34].

The formation of hydrogen-bonded networks during salt formation is facilitated by the multiple hydrogen bond donor and acceptor sites present in the molecule [35] [36]. The N-H bonds of the protonated benzimidazole and pyridine rings can form hydrogen bonds with the carboxylate oxygen atoms of neighboring molecules, creating extended supramolecular structures [35] [36].

Mechanistic studies have revealed that the proton transfer process can be accelerated under certain conditions, such as in electrosprayed microdroplets, where the enhanced acidity at the droplet surface facilitates rapid protonation [32] [37]. These accelerated conditions can lead to the formation of unusual protonation states that are not observed under normal solution conditions [32] [37].

The pH-dependent equilibria involving 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid can be quantitatively described using Henderson-Hasselbalch equations for each ionizable group [33] [5]. The resulting speciation diagrams show the distribution of different protonation states as a function of pH, providing valuable information for controlling salt formation and crystal engineering applications [33] [38].

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Last modified: 08-16-2023

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